1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone
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Overview
Description
1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone is a synthetic compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two piperidine rings connected via a propyl chain, with an acetyl group attached to one of the piperidine rings. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .
Preparation Methods
The synthesis of 1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone involves several steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Linking the Piperidine Rings: The two piperidine rings are connected through a propyl chain using alkylation reactions.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production .
Chemical Reactions Analysis
1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the acetyl carbonyl group.
Major products formed from these reactions include alcohols, ketones, and substituted piperidines .
Scientific Research Applications
1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone can be compared with other piperidine derivatives:
1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea: This compound is a potent and selective soluble epoxide hydrolase inhibitor with potential therapeutic applications in hypertension and dysglycemia.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound is used as an intermediate in the synthesis of pharmaceuticals and has similar structural features.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties .
Properties
IUPAC Name |
1-[4-[3-(1-acetylpiperidin-4-yl)propyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-14(20)18-10-6-16(7-11-18)4-3-5-17-8-12-19(13-9-17)15(2)21/h16-17H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOIVSDKJYKCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCCC2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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